molecular formula C9H16O6 B13450172 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one

3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one

Cat. No.: B13450172
M. Wt: 220.22 g/mol
InChI Key: XORAMUYYEIRKSL-UHFFFAOYSA-N
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Description

3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one is a chemical compound with the molecular formula C9H16O6 It is characterized by the presence of four hydroxymethyl groups attached to an oxan-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one typically involves the reaction of formaldehyde with a suitable precursor under controlled conditions. One common method involves the use of pentaerythritol as a starting material. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl groups play a key role in facilitating various transformations. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol: A related compound with four hydroxymethyl groups attached to a central carbon atom.

    Trimethylolpropane: Another polyol with three hydroxymethyl groups, used in similar applications.

Uniqueness

3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one is unique due to its oxan-4-one ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other polyols and contributes to its versatility in various applications.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

3,3,5,5-tetrakis(hydroxymethyl)oxan-4-one

InChI

InChI=1S/C9H16O6/c10-1-8(2-11)5-15-6-9(3-12,4-13)7(8)14/h10-13H,1-6H2

InChI Key

XORAMUYYEIRKSL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CO1)(CO)CO)(CO)CO

Origin of Product

United States

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